Ac-Atovaquone

描述

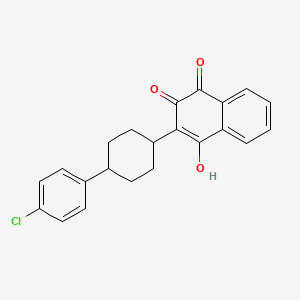

Structure

3D Structure

属性

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022629, DTXSID20916694 | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble, Practically insol in water. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile | |

CAS No. |

94015-53-9, 95233-18-4, 137732-39-9 | |

| Record name | BW-A 566C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atovaquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOVAQUONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atovaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216-219 °C | |

| Record name | ATOVAQUONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Ac-Atovaquone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Atovaquone, an acetylated derivative of the potent antiprotozoal agent atovaquone, is an inhibitor of the cytochrome bc1 complex with significant potential in antimalarial research. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from the extensive research on its parent compound, atovaquone. This document details the molecular target, downstream cellular consequences, and mechanisms of resistance. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of key pathways and experimental workflows are included to offer a comprehensive understanding of this compound's function.

Introduction to this compound and its Core Target

This compound is an ester-linked acetyl derivative of atovaquone[1][2][3][4][5]. Like its parent compound, this compound is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain[1][2][3][4][5]. Atovaquone, and by extension this compound, acts as a structural analog of ubiquinone (coenzyme Q10), competitively binding to the ubiquinol oxidation site (Qo) on cytochrome b, a key subunit of the bc1 complex[6][7][8]. This targeted inhibition is highly selective for the parasite's mitochondrial complex over the mammalian counterpart, providing a therapeutic window[2][9].

The acetylation of atovaquone to form this compound may serve as a prodrug strategy to improve physicochemical properties such as solubility or permeability, with the acetyl group likely being cleaved in vivo to release the active atovaquone.

Molecular Mechanism of Action

The primary mechanism of action of this compound, mediated by atovaquone, involves the disruption of the mitochondrial electron transport chain in parasitic organisms.

2.1. Inhibition of the Cytochrome bc1 Complex

Atovaquone selectively binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c[7][9]. This blockage disrupts the electron flow through the respiratory chain, a critical process for cellular respiration.

2.2. Collapse of Mitochondrial Membrane Potential

The inhibition of the electron transport chain leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm)[9][10]. This electrochemical gradient is essential for ATP synthesis and other mitochondrial functions. Proguanil, often administered with atovaquone, has been shown to enhance this collapse of the mitochondrial membrane potential, acting synergistically with atovaquone[10].

2.3. Disruption of Pyrimidine Biosynthesis

A crucial downstream effect of cytochrome bc1 inhibition in parasites like Plasmodium falciparum is the disruption of pyrimidine biosynthesis[6][7]. The enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines, is functionally linked to the electron transport chain. By inhibiting the bc1 complex, atovaquone indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis, ultimately halting parasite replication[6][7].

2.4. Inhibition of ATP Synthesis and Induction of Oxidative Stress

By blocking the electron transport chain, atovaquone inhibits oxidative phosphorylation, leading to a significant reduction in ATP production[8][11]. Furthermore, the disruption of electron flow can lead to the increased production of reactive oxygen species (ROS), inducing oxidative stress within the parasite[12][13].

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of atovaquone and its derivatives.

Table 1: In Vitro Activity of Atovaquone and its Derivatives against Plasmodium falciparum

| Compound | Modification at 3-hydroxy group | IC50 (nM) against P. falciparum (3D7 strain) |

| Atovaquone | -OH | 1.5 |

| Derivative 1 (Ester) | -OCOCH3 (Acetyl) | 2.3 |

| Derivative 2 (Ester) | -OCOCF3 | 1.8 |

| Derivative 3 (Ether) | -OCH3 | >1000 |

| Derivative 4 (Ether) | -OCH2CH3 | >1000 |

Data adapted from Verma et al., Eur J Med Chem, 2009. This table highlights that while the acetylated derivative (this compound) retains potent antimalarial activity, some ester modifications can be well-tolerated, whereas ether modifications at the 3-hydroxy position lead to a significant loss of activity.

Table 2: Effects of Atovaquone on Mitochondrial Respiration in Cancer Cells

| Cell Line | Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |

| MCF7 | Control | ~150 | ~250 | ~100 |

| MCF7 | Atovaquone (1 µM) | ~50 | ~50 | ~25 |

| REH | Control | Not specified | Not specified | Not specified |

| REH | Atovaquone (30 µM) | Reduced | Reduced | Reduced |

Data adapted from Fiorillo et al., Oncotarget, 2016 and Biktasova et al., Front Oncol, 2021.[11][12] This demonstrates atovaquone's ability to significantly inhibit mitochondrial oxygen consumption rate (OCR) and ATP production in cancer cell lines, highlighting its broader potential as a mitochondrial inhibitor.

Experimental Protocols

4.1. In Vitro Antimalarial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay for parasite proliferation.

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound and atovaquone are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in complete culture medium.

-

Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the drug dilutions.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

4.2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR).

-

Cell Seeding: Cells (e.g., cancer cell lines or isolated parasites) are seeded in a Seahorse XF culture plate at an optimized density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with this compound or atovaquone at the desired concentrations for a specified period.

-

Seahorse Assay Preparation: The sensor cartridge is hydrated overnight in calibrant solution. The assay medium is prepared, and inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) are loaded into the appropriate ports of the sensor cartridge.

-

Assay Execution: The culture medium is replaced with the assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour. The assay is then run on the Seahorse XF Analyzer.

-

Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP-linked respiration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound Action.

Experimental Workflow Diagram

Caption: Seahorse XF Analyzer Experimental Workflow.

Mechanisms of Resistance

Resistance to atovaquone can develop relatively quickly when used as a monotherapy. The primary mechanism of resistance involves point mutations in the cytochrome b gene (cytb), which encodes the drug's target protein[12]. These mutations, often occurring at the Qo binding site, reduce the binding affinity of atovaquone to the cytochrome bc1 complex, thereby diminishing its inhibitory effect. Specific mutations, such as those at codon 268 (e.g., Y268S, Y268N, Y268C), have been identified in atovaquone-resistant P. falciparum[12].

Conclusion

This compound, as an acetylated derivative of atovaquone, is a potent inhibitor of the parasite mitochondrial cytochrome bc1 complex. Its mechanism of action, mirroring that of atovaquone, involves the disruption of the electron transport chain, leading to a collapse of the mitochondrial membrane potential, inhibition of pyrimidine and ATP synthesis, and ultimately, parasite death. The acetylation may offer advantages in terms of its pharmaceutical properties. Understanding the detailed mechanism of action, quantitative effects, and potential for resistance is crucial for the continued development and strategic use of this compound and related compounds in the fight against parasitic diseases. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound in comparison to its parent compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytochrome-bc1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. cytochrome | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting mitochondria by anthelmintic drug atovaquone sensitizes renal cell carcinoma to chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Atovaquone: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ac-Atovaquone, an acetate ester prodrug of the antiprotozoal agent atovaquone, is designed to enhance the therapeutic profile of the parent compound. This technical guide provides a comprehensive overview of its anticipated chemical properties and stability profile, drawing upon the known characteristics of atovaquone and established principles of prodrug chemistry. The information herein is intended to support research and development efforts by providing a foundational understanding of this compound.

Chemical Properties

The chemical properties of this compound are intrinsically linked to its parent molecule, atovaquone, with modifications arising from the introduction of the acetate group. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic for this compound | Rationale for Prediction |

| Molecular Formula | C24H21ClO4 | Addition of an acetyl group (C2H2O) to atovaquone (C22H19ClO3). |

| Molecular Weight | Approximately 412.87 g/mol | Calculated based on the addition of the acetyl group to atovaquone's molecular weight (366.84 g/mol ). |

| Melting Point | Expected to be lower than Atovaquone (216-219 °C) | Esterification can disrupt the crystal lattice of the parent molecule, often leading to a lower melting point. |

| Solubility | Enhanced aqueous solubility compared to Atovaquone. | The acetate group can increase polarity and potentially improve solvation in aqueous media. Atovaquone is practically insoluble in water. |

| LogP | Expected to be lower than Atovaquone (~5.1) | The addition of the more polar acetate group is likely to decrease the octanol-water partition coefficient. |

| pKa | Not directly applicable; ester hydrolysis is the key reaction. | As an ester, this compound does not have a readily ionizable proton like the hydroxyl group of atovaquone. The critical parameter is its rate of hydrolysis. |

Stability Profile

The stability of this compound is a critical determinant of its shelf-life, formulation development, and in vivo performance. The primary degradation pathway is anticipated to be hydrolysis of the ester bond to yield atovaquone and acetic acid.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Primary Degradation Pathway |

| pH | Highly susceptible to hydrolysis at acidic and basic pH. Likely most stable at neutral pH. | Acid-catalyzed and base-catalyzed ester hydrolysis. |

| Temperature | Degradation rate will increase with increasing temperature. | Hydrolysis is a thermally accelerated process. |

| Light | May exhibit some photosensitivity, similar to other quinone-containing compounds. | Photodegradation, potentially involving the quinone moiety. |

| Oxidative Stress | The quinone structure may be susceptible to oxidation. | Oxidation of the naphthoquinone ring. |

Experimental Protocols

To definitively characterize this compound, the following experimental protocols are recommended.

Determination of Physicochemical Properties

1. Melting Point Determination:

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty, sealed pan is to be used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

-

2. Solubility Determination:

-

Method: Shake-flask method.

-

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Stability Studies

1. pH-Dependent Hydrolysis:

-

Method: HPLC analysis of this compound concentration over time in buffers of varying pH.

-

Protocol:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Spike the stock solution into each buffer to a final known concentration, ensuring the organic solvent percentage is low (e.g., <1%).

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At specified time intervals, withdraw aliquots and immediately quench the reaction (e.g., by dilution with mobile phase or neutralization).

-

Analyze the concentration of remaining this compound and the appearance of atovaquone using a validated HPLC method.

-

Determine the pseudo-first-order rate constant (k) for degradation at each pH.

-

Visualizations

Caption: Predicted hydrolysis pathway of this compound.

Caption: Experimental workflow for stability analysis.

Disclaimer: The information provided in this document regarding this compound is based on scientific principles and inferences from the known properties of atovaquone. Specific experimental data for this compound is limited. This guide should be used for informational and research purposes only, and all properties should be confirmed through rigorous experimental validation.

In Vitro Effects of Ac-Atovaquone on Cell Lines: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of Ac-Atovaquone, an acetylated derivative of the hydroxynaphthoquinone, Atovaquone. Due to a lack of specific studies on this compound in cancer cell lines, this document primarily summarizes the extensive research conducted on its parent compound, Atovaquone (ATO). The data presented herein is based on the assumption that the addition of an acetyl group does not fundamentally alter the compound's mechanism of action, a premise supported by studies on similar ester derivatives of Atovaquone which show comparable biological activity to the parent compound.[1][2] This guide details the cytotoxic and pro-apoptotic effects of Atovaquone across a range of cancer cell lines, its impact on cellular metabolism and signaling pathways, and provides standardized protocols for the key experimental assays cited.

Introduction

Atovaquone is an FDA-approved antiprotozoal agent known to inhibit the mitochondrial electron transport chain.[3][4][5] Its mechanism of action, primarily targeting the cytochrome bc1 complex (complex III), leads to the disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately inducing cellular apoptosis.[3][6][7][8] This mode of action has prompted significant research into its potential as an anticancer agent. This guide synthesizes the available in vitro data on Atovaquone's effects on cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways to support further research and drug development.

Quantitative Data Summary

The in vitro efficacy of Atovaquone has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from these studies, including IC50 values and apoptosis rates.

Table 1: IC50 Values of Atovaquone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| OVCAR-3 | Ovarian Cancer | ~10 | MTT Assay | [3] |

| SKOV-3 | Ovarian Cancer | ~10 | MTT Assay | [3] |

| ECC-1 | Endometrial Cancer | ~10 | MTT Assay | [3] |

| Payton | Canine Cancer | 10-20 | MTT Assay | [9] |

| CTAC | Canine Cancer | 10-20 | MTT Assay | [9] |

| CM-27 | Canine Cancer | 10-20 | MTT Assay | [9] |

| Denny | Canine Cancer | 10-20 | MTT Assay | [9] |

| HCT-116 (EpCAM+CD44+) | Colon Cancer | ~15 | MTS Assay | [10] |

| MCF-7 | Breast Cancer | ~10 | Sulforhodamine B | [10] |

| MCF-7 CSCs | Breast Cancer Stem Cells | ~1 | Mammosphere Assay | [10] |

Table 2: Apoptosis Induction by Atovaquone in Cancer Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Assay | Reference |

| OVCAR-3 | Not Specified | Not Specified | Increased | Annexin V | [3] |

| SKOV-3 | Not Specified | Not Specified | Increased | Annexin V | [3] |

| ECC-1 | Not Specified | Not Specified | Increased | Annexin V | [3] |

| HCT-116 (EpCAM+CD44+) | 15 | Not Specified | 38.22 ± 5.18 | Annexin V-FITC/PI |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Atovaquone.

Cell Viability Assays (MTT and MTS)

Objective: To determine the cytotoxic effects of this compound on cell proliferation.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or Atovaquone) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Action

Atovaquone exerts its anticancer effects through the modulation of several key signaling pathways, primarily initiated by mitochondrial dysfunction.

Mitochondrial Electron Transport Chain Inhibition and ROS Production

The primary mechanism of Atovaquone is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and a significant increase in the production of reactive oxygen species (ROS).

Caption: this compound inhibits Complex III, increasing ROS and decreasing mitochondrial membrane potential, leading to apoptosis.

Experimental Workflow for Assessing Mitochondrial Respiration

A common method to assess the impact of a compound on mitochondrial function is by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess mitochondrial function after this compound treatment.

Conclusion

The available in vitro evidence strongly suggests that Atovaquone is a potent anticancer agent against a variety of cancer cell lines. Its primary mechanism of inducing mitochondrial dysfunction and oxidative stress is a promising therapeutic strategy. While direct evidence for the acetylated derivative, this compound, is currently lacking in the context of cancer, the data from its parent compound provides a solid foundation for future investigations. Further studies are warranted to directly assess the in vitro and in vivo efficacy of this compound and to fully elucidate any differences in its biological activity compared to Atovaquone.

References

- 1. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. LAPaL [lapal.medicinespatentpool.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Ac-Atovaquone as a Potential Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atovaquone, a hydroxynaphthoquinone, is an established broad-spectrum antimicrobial agent with a primary mechanism of action involving the inhibition of the mitochondrial electron transport chain.[1] It is clinically approved for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and malaria, often in combination with proguanil.[1] Emerging research has unveiled its potential as an anti-cancer agent, targeting key survival pathways in tumor cells. This technical guide focuses on Ac-Atovaquone, specifically acetylated derivatives of atovaquone such as atovaquone acetate, which are being explored as prodrugs to enhance the parent compound's pharmacokinetic profile and therapeutic efficacy. This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the molecular pathways implicated in the therapeutic action of atovaquone and its acetylated forms.

Mechanism of Action

Atovaquone and its derivatives exert their therapeutic effects primarily by targeting the mitochondrial electron transport chain.

-

Inhibition of Mitochondrial Complex III: Atovaquone is a structural analog of ubiquinone (coenzyme Q10) and acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III).[2][3] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis.[2][3]

-

Downstream Cellular Effects: The disruption of mitochondrial function triggers a cascade of downstream effects, including:

-

Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone is essential for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of Complex III indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis.

-

Induction of Oxidative Stress: The blockade of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[4]

-

Modulation of Signaling Pathways: Atovaquone has been shown to inhibit key oncogenic signaling pathways, including STAT3 and HER2/β-catenin signaling.[5][6][7]

-

The acetylated prodrug, atovaquone acetate, is designed to be hydrolyzed in vivo to release the active parent compound, atovaquone, thus exerting its therapeutic effects through the same mechanisms.

Quantitative Data

The following tables summarize the available quantitative data for atovaquone's therapeutic potential. Data for acetylated derivatives is limited and is specified where available.

Table 1: In Vitro Anti-Cancer Activity of Atovaquone

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| OVCAR-3 | Ovarian Cancer | ~10 | MTT Assay | [8] |

| SKOV-3 | Ovarian Cancer | ~10 | MTT Assay | [8] |

| ECC-1 | Endometrial Cancer | ~10 | MTT Assay | [8] |

| MCF-7 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |

| SKBR3 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |

| HCC1806 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |

| 4T1 | Breast Cancer (murine) | 11-18 | Sulforhodamine B | [6] |

| CI66 | Breast Cancer (murine) | 11-18 | Sulforhodamine B | [6] |

| T47D | Breast Cancer | 11-18 | Sulforhodamine B | [6] |

| TX-BR-237 (Patient-derived) | Breast Cancer | 18-60 | Sulforhodamine B | [6] |

| TX-BR-290 (Patient-derived) | Breast Cancer | 18-60 | Sulforhodamine B | [6] |

| INA-6 | Multiple Myeloma | 11.9 | Cell Viability Assay | [5] |

| EpCAM+CD44+ HCT-116 | Colon Cancer Stem Cells | ~15 | MTS Assay | [9] |

| REH | Acute Lymphoblastic Leukemia | 30 | Not specified | [10] |

| Sup-B15 | Acute Lymphoblastic Leukemia | Not specified | Not specified | [10] |

| 8505C | Anaplastic Thyroid Carcinoma | Not specified | Not specified | [11] |

| FTC113 | Follicular Thyroid Carcinoma | Not specified | Not specified | [11] |

Table 2: In Vivo Anti-Cancer Efficacy of Atovaquone

| Cancer Model | Treatment | Outcome | Reference |

| 4T1 Breast Cancer (mice) | 30 mg/kg atovaquone (oral gavage) | 60% suppression of tumor growth | [6][7] |

| CI66 Breast Cancer (mice) | 30 mg/kg atovaquone (oral gavage) | 70% suppression of tumor growth | [6][7] |

| 4T1 Paclitaxel-Resistant (mice) | 25 mg/kg atovaquone (oral gavage) | 40% suppression of tumor growth | [6][7] |

| Multiple Myeloma (mice) | 200 mg/kg/day atovaquone | Significant reduction in tumor growth and extended survival | [5] |

| Ovarian Cancer Spheroids (mice) | 200 mg/kg atovaquone (oral gavage) | Significant reduction in tumor volume | [3] |

| HCC1806 Brain Metastasis (mice) | Not specified | 55% suppression of tumor growth | [12] |

| Hepatocellular Carcinoma (mice) | Not specified | Inhibition of tumor growth and prolonged survival | [2] |

| Non-Small Cell Lung Cancer (human trial) | 750 mg atovaquone twice daily | 55% reduction in hypoxic tumor volume | [13] |

Table 3: In Vitro Anti-Parasitic Activity of Atovaquone

| Parasite | Strain/Isolate | IC50 (nM) | Reference |

| Plasmodium falciparum | Chloroquine-susceptible (L-3) | 0.978 | [14] |

| Plasmodium falciparum | Chloroquine-susceptible (L-16) | 0.680 | [14] |

| Plasmodium falciparum | Multidrug-resistant (FCM 29) | 1.76 | [14] |

| Plasmodium falciparum | African isolates (CQ-S) | 0.889 (geometric mean) | [14] |

| Plasmodium falciparum | African isolates (CQ-R) | 0.906 (geometric mean) | [14] |

| Plasmodium falciparum | Thai isolates | 3.4 (mean) | [15] |

| Plasmodium falciparum | Asexual erythrocytic stages | 0.7-6 | [16] |

Table 4: Pharmacokinetics of Atovaquone and Atovaquone Acetate (mCBE161)

| Compound | Species | Dose and Route | Key Findings | Reference |

| Atovaquone | Human | Single oral dose | t1/2: 55.9-87.2 h; Cmax: 3.74-13.8 µM | [17] |

| Atovaquone | Human (pregnant) | Oral | Cmax and AUC decreased approximately twofold compared to non-pregnant individuals. | [18] |

| Atovaquone | Human | Oral | Oral clearance higher in Oriental and Malay subjects compared to Black subjects. Vd linearly increases with body weight. | [17][19] |

| Atovaquone Acetate (mCBE161) | Cynomolgus Monkey | 20 mg/kg IM | Maintained plasma atovaquone concentration above minimal efficacious concentration for >30 days. | [20][21] |

| Atovaquone Heptanoate (mCKX352) | Cynomolgus Monkey | 20 mg/kg IM | Maintained plasma atovaquone concentration above minimal efficacious concentration for >70 days. | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its parent compound are provided below.

Cell Viability and Cytotoxicity Assays

-

Principle: Measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan product, which is soluble in culture medium. The absorbance is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

-

Apoptosis Assays

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Induce apoptosis in cells by treating with the test compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Cell Invasion and Migration Assays

-

Principle: Measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.

-

Protocol:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed cells in serum-free medium into the upper chamber of the insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope.

-

Cancer Stem Cell Assays

-

Principle: Assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies (tumorspheres) in non-adherent, serum-free culture conditions.

-

Protocol:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

-

Incubate for 7-14 days to allow for tumorsphere formation.

-

Count the number of tumorspheres formed. The tumorsphere formation efficiency is calculated as (number of spheres / number of cells seeded) x 100%.

-

Mitochondrial Function Assays

-

Principle: Utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

-

Protocol:

-

Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Replace the culture medium with XF base medium and incubate in a CO2-free incubator.

-

Measure the basal OCR.

-

Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10]

-

-

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

-

Protocol:

-

Treat cells with the test compound.

-

Incubate the cells with JC-1 staining solution.

-

Wash the cells with assay buffer.

-

Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3, providing a measure of STAT3 activation.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound, as an acetylated prodrug of atovaquone, represents a promising strategy to improve the therapeutic window of this versatile agent. The parent compound, atovaquone, has demonstrated significant anti-parasitic and anti-cancer activities through its primary mechanism of mitochondrial complex III inhibition. This leads to a cascade of downstream effects, including the disruption of pyrimidine synthesis, induction of oxidative stress, and inhibition of critical oncogenic signaling pathways such as STAT3 and HER2/β-catenin. The preclinical data for atovaquone is robust, with demonstrated efficacy in various in vitro and in vivo models. While direct efficacy data for this compound is still emerging, its development as a long-acting injectable formulation holds considerable promise for improving treatment adherence and efficacy in both infectious diseases and oncology. Further investigation into the specific anti-cancer and anti-parasitic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Atovaquone enhances antitumor efficacy of TCR-T therapy by augmentation of ROS-induced ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atovaquone: An Antiprotozoal Drug Suppresses Primary and Resistant Breast Tumor Growth by Inhibiting HER2/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atovaquone enhances doxorubicin's efficacy via inhibiting mitochondrial respiration and STAT3 in aggressive thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atovaquone Suppresses the Growth of Metastatic Triple-Negative Breast Tumors in Lungs and Brain by Inhibiting Integrin/FAK Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ox.ac.uk [ox.ac.uk]

- 14. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Ac-Atovaquone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Atovaquone, an acetate ester prodrug of the broad-spectrum antimicrobial agent atovaquone, represents a strategic advancement in enhancing the therapeutic profile of its parent compound. Atovaquone, a hydroxy-1,4-naphthoquinone, is characterized by its potent activity against various protozoa, including Pneumocystis jirovecii and Plasmodium falciparum. However, its clinical utility is often hampered by low and variable oral bioavailability due to its high lipophilicity and poor aqueous solubility.[1] The development of this compound, particularly in long-acting injectable formulations, aims to overcome these pharmacokinetic hurdles, offering the potential for improved treatment and prophylactic regimens.[2][3] This technical guide provides a comprehensive analysis of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on its properties as a prodrug and its conversion to the active atovaquone moiety.

Pharmacokinetics

The primary pharmacokinetic objective of this compound is to serve as a stable, inactive precursor that undergoes biotransformation to release atovaquone in a controlled manner. The acetate ester formulation, referred to in preclinical studies as mCBE161, has been investigated as a long-acting intramuscular (IM) injectable.[2][3]

Absorption and Bioavailability

As a prodrug designed for parenteral administration, the traditional oral absorption pathway is bypassed. Following intramuscular injection, this compound is expected to form a depot at the injection site, from which it is gradually released into systemic circulation. The subsequent hydrolysis in the plasma releases the active atovaquone.

A study in cynomolgus monkeys demonstrated that a single 20 mg/kg intramuscular injection of an aqueous suspension of mCBE161 (an acetic acid ester of atovaquone) maintained plasma concentrations of atovaquone above the minimal efficacious concentration for over 30 days.[2][4] This long-acting profile is a significant departure from the pharmacokinetics of oral atovaquone, which requires daily administration.[5]

Distribution

Specific distribution studies for the this compound prodrug are not yet available. However, upon conversion to atovaquone, the distribution is expected to mirror that of the parent drug. Atovaquone is highly bound to plasma proteins (>99.9%).[6]

Metabolism

The metabolic activation of this compound is a critical step in its therapeutic action. The acetate ester is hydrolyzed by plasma esterases to yield atovaquone and acetic acid, a generally well-tolerated endogenous compound.[2] The rate of this hydrolysis is a key determinant of the resulting plasma concentration-time profile of active atovaquone.

In vitro kinetic studies on a similar atovaquone prodrug (ATQ ProD 1, with a succinic anhydride linker) showed that the rate of hydrolysis is pH-dependent, with faster conversion in more acidic conditions.[1][7][8] While specific data for this compound's hydrolysis rate in plasma is not yet published, the sustained release profile observed in animal studies suggests a controlled conversion process.[2]

Excretion

The excretion of the this compound prodrug itself has not been characterized. Following its conversion, the resulting atovaquone is eliminated primarily through the liver, with more than 94% excreted unchanged in the feces.[6] There is negligible renal excretion of atovaquone.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound (mCBE161) and its parent compound, atovaquone.

Table 1: Pharmacokinetic Parameters of Atovaquone following Administration of this compound (mCBE161) in Animal Models

| Parameter | Species | Dose and Route | Formulation | Value | Reference |

| Duration above MEC | Cynomolgus Monkey | 20 mg/kg IM | Aqueous Suspension | > 30 days | [2][4] |

| Cmax of Atovaquone | Rat | 20 mg/kg IM | Aqueous Suspension | 11,149 nM | [2][4] |

Table 2: General Pharmacokinetic Parameters of Atovaquone (for comparison)

| Parameter | Species | Route | Value | Reference |

| Bioavailability (with food) | Human | Oral | ~47% (suspension) | [6] |

| Bioavailability (fasting) | Human | Oral | ~23% (suspension) | [6] |

| Protein Binding | Human | - | >99.9% | [6] |

| Elimination Half-life | Human | Oral | 2-3 days | [5] |

| Excretion | Human | - | >94% in feces (unchanged) | [6] |

Pharmacodynamics

The pharmacodynamic activity of this compound is contingent upon its conversion to atovaquone. The prodrug itself is considered pharmacologically inactive.

Mechanism of Action

Upon hydrolysis, the released atovaquone exerts its antimicrobial effect by selectively inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[9] This disruption of mitochondrial function leads to the inhibition of ATP and pyrimidine biosynthesis in susceptible parasites, ultimately causing cell death.[10]

Therapeutic Effects

The sustained plasma concentrations of atovaquone achieved with the long-acting injectable formulation of this compound are intended to provide prolonged prophylactic and therapeutic effects against malaria and other susceptible pathogens.[2][3] The minimal efficacious concentration of atovaquone for malaria prophylaxis is cited as 272 nM.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacokinetic analysis of this compound are emerging. The following provides a summary of the methodologies described in the available literature.

Synthesis of this compound (mCBE161)

A described method for the synthesis of mCBE161 involves the following steps:

-

Atovaquone is dissolved in methylene chloride and cooled to 0°C.

-

Triethylamine (TEA) is added to the solution.

-

Further details of the reaction conditions and purification are provided in the source literature.[3]

Formulation of Injectable Suspension

The long-acting injectable formulation of mCBE161 is an aqueous suspension.

-

For rat pharmacokinetic studies: The suspension contained 0.1% (w/v) F108 and 0.2% (w/v) sodium lauryl sulfate (SLS).[4]

-

For cynomolgus monkey studies: The formulation included sodium carboxymethyl cellulose (Na-CMC) and Tween 80.[3]

Pharmacokinetic Analysis

Pharmacokinetic studies in animal models typically involve the following workflow:

-

Administration of the this compound formulation via intramuscular injection.

-

Serial blood sampling at predetermined time points.

-

Quantification of atovaquone (and potentially the prodrug) concentrations in plasma using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic parameter calculation using appropriate software.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Metabolic activation of this compound to the active drug, atovaquone.

Caption: General experimental workflow for pharmacokinetic analysis.

Caption: Mechanism of action of atovaquone at the mitochondrial level.

Conclusion and Future Directions

This compound, as a long-acting injectable prodrug, holds significant promise for improving the clinical application of atovaquone, particularly in the prevention and treatment of malaria. The available preclinical data demonstrate the feasibility of this approach in achieving sustained therapeutic concentrations of the active drug. However, it is important to note that the publicly available data on this compound is still emerging and largely derived from a single preclinical study.

Further research is required to fully characterize the pharmacokinetics of the this compound prodrug itself, including its absorption from the injection site, distribution, and the precise rate and mechanisms of its hydrolysis to atovaquone in humans. Comprehensive pharmacodynamic studies will also be necessary to fully understand the exposure-response relationship. As this compound (mCBE161) progresses towards clinical trials, a more detailed understanding of its safety and efficacy profile in humans will be crucial for its successful development and deployment as a next-generation antimicrobial therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. scirp.org [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Atovaquone: A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atovaquone, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent with well-established efficacy against protozoal infections, most notably malaria. Its primary mechanism of action involves the targeted inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of susceptible organisms, leading to a collapse of the mitochondrial membrane potential and subsequent disruption of essential biosynthetic pathways. More recently, Atovaquone has garnered attention for its potential as an anticancer agent through its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide provides an in-depth overview of the target identification and validation of Atovaquone for both its antiparasitic and anticancer activities. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Primary Target: Cytochrome bc1 Complex in Protozoa

Target Identification

The identification of the cytochrome bc1 complex as the primary target of Atovaquone in protozoa was elucidated through a combination of biochemical assays, genetic studies, and structural biology. Early studies demonstrated that Atovaquone selectively inhibits mitochondrial electron transport in parasites without significantly affecting the host's mitochondrial functions.[1] The high affinity and specific binding to the parasite's cytochrome bc1 complex were confirmed through the generation of Atovaquone-resistant parasite lines, which consistently harbored mutations in the mitochondrially encoded cytochrome b gene (cytb).[1][2] These mutations cluster around the ubiquinol oxidation (Qo) site of cytochrome b, providing strong evidence for a direct binding interaction.[3][4]

Mechanism of Action

Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and acts as a competitive inhibitor at the Qo site of the cytochrome bc1 complex.[5] By binding to this site, Atovaquone blocks the transfer of electrons from ubiquinol to cytochrome c1, which disrupts the electron transport chain.[1][5] This inhibition leads to a collapse of the mitochondrial membrane potential, a critical component for ATP synthesis and the function of other mitochondrial enzymes, such as dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[6] The ultimate effect is the cessation of DNA replication and ATP production, leading to parasite death.[6]

Target Validation

The validation of the cytochrome bc1 complex as the primary target of Atovaquone is supported by extensive experimental evidence:

-

Direct Enzyme Inhibition: Atovaquone directly inhibits the activity of the isolated cytochrome bc1 complex from various organisms.

-

Correlation of Binding Affinity with In Vitro Potency: The binding affinity of Atovaquone to the cytochrome bc1 complex correlates well with its in vitro antiparasitic activity.

-

Resistance Mutations: The development of resistance to Atovaquone is consistently linked to specific mutations in the cytochrome b gene, which alter the drug's binding site.[2]

-

Structural Evidence: X-ray crystallography studies of the cytochrome bc1 complex with Atovaquone bound have provided a detailed molecular understanding of the drug-target interaction.[7]

Quantitative Data: Binding Affinity and In Vitro Efficacy

The following tables summarize the quantitative data for Atovaquone's interaction with its primary target and its resulting antiparasitic activity.

Table 1: Atovaquone Binding Affinity (Ki) for Cytochrome bc1 Complex

| Organism/System | Ki (nM) | Reference |

| Saccharomyces cerevisiae | 9 | [5] |

| Bovine Mitochondria | 80 | [5] |

| S. cerevisiae (L275F mutant) | 100 | [5] |

Table 2: Atovaquone In Vitro Efficacy (IC50) against Plasmodium falciparum

| Strain/Isolate | IC50 (nM) | Reference |

| Chloroquine-susceptible (L-3 clone) | 0.978 | [8] |

| Chloroquine-susceptible (L-16 clone) | 0.680 | [8] |

| Multidrug-resistant (FCM 29 clone) | 1.76 | [8] |

| Chloroquine-susceptible isolates (n=35) | 0.889 (geometric mean) | [8] |

| Chloroquine-resistant isolates (n=26) | 0.906 (geometric mean) | [8] |

| Thai isolates (mean ± SD) | 3.4 ± 1.6 | [9] |

| Day 0 isolate (clinical case) | 10 | [10] |

| Atovaquone-sensitive clones (P. berghei) | 0.132 - 0.465 | [11] |

| Atovaquone-resistant clones (P. berghei) | 1.5 - 40 | [11] |

Secondary Target: Signal Transducer and Activator of Transcription 3 (STAT3) in Cancer

Target Identification

The discovery of Atovaquone as a STAT3 inhibitor stemmed from a computational, gene expression-based screening approach.[12] This unbiased method identified Atovaquone as a compound that could reverse the gene expression signature associated with STAT3 activation.[13] Subsequent experimental validation confirmed its ability to inhibit STAT3 signaling in various cancer cell lines.[12]

Mechanism of Action

Atovaquone inhibits STAT3 signaling through a novel mechanism that does not involve direct inhibition of STAT3 or its upstream kinases (e.g., JAKs). Instead, Atovaquone rapidly and specifically downregulates the cell-surface expression of glycoprotein 130 (gp130), a co-receptor essential for signaling by the IL-6 family of cytokines, which are potent activators of STAT3.[12][13] By reducing the availability of gp130, Atovaquone effectively blocks the IL-6-induced phosphorylation and activation of STAT3.[12] This leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and apoptosis resistance, such as survivin, Bcl-2 family members, and cyclin D1.[12][14]

Target Validation

The validation of STAT3 signaling as a target of Atovaquone in cancer is supported by the following findings:

-

Inhibition of STAT3 Phosphorylation: Atovaquone treatment leads to a significant reduction in the phosphorylation of STAT3 at Tyr705, a critical step for its activation.[12]

-

Downregulation of STAT3 Target Genes: The expression of known STAT3 target genes is decreased upon Atovaquone treatment.[12]

-

Selective Activity in STAT3-Dependent Cancers: Atovaquone demonstrates cytotoxic effects in cancer cell lines that are dependent on STAT3 signaling for their survival.[2][12]

-

In Vivo Antitumor Activity: Oral administration of Atovaquone has been shown to inhibit tumor growth and prolong survival in murine models of STAT3-dependent cancers.[12]

Quantitative Data: In Vitro Efficacy in Cancer Cells

Table 3: Atovaquone In Vitro Efficacy (IC50) in Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (µM) | Reference |

| INA-6 (Multiple Myeloma) | 11.9 | [12] |

| MCF7-derived CSCs (Breast Cancer) | 1 | [15] |

Experimental Protocols

Cytochrome bc1 Complex Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Atovaquone on the cytochrome bc1 complex.

Materials:

-

Isolated and purified cytochrome bc1 complex

-

Ubiquinol (substrate)

-

Cytochrome c (electron acceptor)

-

Atovaquone stock solution (in DMSO)

-

Assay buffer (e.g., phosphate buffer with detergent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cytochrome c, and the purified cytochrome bc1 complex in a cuvette.

-

Add varying concentrations of Atovaquone (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time at a controlled temperature.

-

Initiate the reaction by adding ubiquinol to the cuvette.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each Atovaquone concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Atovaquone concentration and fitting the data to a dose-response curve.

Mitochondrial Membrane Potential Assay

This protocol outlines a flow cytometry-based method to assess the effect of Atovaquone on the mitochondrial membrane potential of intact cells.[16]

Materials:

-

Parasite-infected red blood cells or cancer cells

-

MitoTracker Orange or similar potentiometric fluorescent dye

-

Atovaquone stock solution (in DMSO)

-

Cell culture medium or appropriate buffer

-

Flow cytometer

Procedure:

-

Incubate the cells with varying concentrations of Atovaquone (or DMSO as a control) for a defined period.

-

Add the mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Orange) to the cell suspension and incubate according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

-

Quantify the percentage of cells with depolarized mitochondria at each Atovaquone concentration.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the detection of changes in STAT3 phosphorylation in response to Atovaquone treatment using Western blotting.

Materials:

-

Cancer cell line of interest

-

Atovaquone stock solution (in DMSO)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cancer cells and treat them with different concentrations of Atovaquone for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-STAT3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay can be used to assess the direct binding of Atovaquone to a target protein by measuring changes in its thermal stability.[17][18][19][20][21]

Materials:

-

Purified target protein

-

Atovaquone stock solution (in DMSO)

-

SYPRO Orange dye

-

Assay buffer

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a master mix containing the purified protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into the wells of a 96-well or 384-well PCR plate.

-

Add varying concentrations of Atovaquone (or DMSO as a control) to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

-

A positive shift in the Tm in the presence of Atovaquone indicates a stabilizing interaction and suggests direct binding.

Visualization of Signaling Pathways and Workflows

Atovaquone's Inhibition of the Mitochondrial Electron Transport Chain

Caption: Atovaquone inhibits Complex III of the electron transport chain.

Atovaquone's Inhibition of the STAT3 Signaling Pathway

Caption: Atovaquone downregulates gp130, inhibiting STAT3 activation.

General Workflow for Atovaquone Target Identification

References

- 1. Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into cytochrome bc 1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]